2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Modern Organic Chemistry
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This designation stems from its frequent appearance as a core component in molecules exhibiting a wide spectrum of biological and pharmacological activities. nih.gov The versatility of this scaffold allows for structural modifications at various positions, enabling chemists to fine-tune its properties for specific biological targets. bio-conferences.orgresearchgate.net
The significance of this heterocyclic system is underscored by its presence in several commercially available drugs. Examples include Zolpidem (a treatment for insomnia), Alpidem (an anxiolytic), and Olprinone (a vasodilator for heart failure). nih.govresearchgate.net Beyond these, numerous other derivatives are in preclinical evaluation, highlighting the therapeutic potential of this chemical class. nih.gov The broad range of applications has spurred persistent exploration into innovative and efficient synthetic strategies for creating imidazo[1,2-a]pyridine derivatives. bio-conferences.orgorganic-chemistry.org Methodologies range from classical condensation reactions to modern multicomponent, catalyst-free, and visible-light-induced reactions. mdpi.comnih.govacs.org
In addition to their pharmacological importance, imidazo[1,2-a]pyridine derivatives are attractive for their physicochemical properties, particularly their fluorescence activity. ijrpr.com Their π-conjugated bicyclic structure can produce excellent quantum yields, making them valuable in other fields like bioimaging, chemical sensing, and optoelectronics. researchgate.netijrpr.com
| Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives |
| Anticancer |
| Antimycobacterial / Antituberculosis |
| Antiviral |
| Anti-inflammatory |
| Anticonvulsant |
| Antimicrobial |
| Antidiabetic |
| Proton Pump Inhibition |
| Anxiolytic |
| Analgesic |
A summary of the diverse pharmacological effects associated with the imidazo[1,2-a]pyridine core structure. mdpi.comnih.govresearchgate.netnih.gov
Rationale for Investigation of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine Derivatives
The properties of the imidazo[1,2-a]pyridine core can be significantly modulated by the nature of the substituent at its C2 position. The introduction of an aryl group at this position is a common strategy to enhance or introduce new functionalities. The specific investigation of this compound is driven by the unique characteristics of the naphthalene (B1677914) moiety.
Naphthalene is a polycyclic aromatic hydrocarbon with an extended π-conjugated system. Attaching this group to the C2 position of the imidazo[1,2-a]pyridine scaffold is expected to have profound effects on the molecule's electronic and photophysical properties. Experimental evidence has demonstrated that substitution with phenyl or naphthyl groups at the C2 position can increase the fluorescence yield of the parent scaffold. ijrpr.com This enhancement is crucial for the development of advanced materials for optoelectronics, such as organic light-emitting diodes (OLEDs), and for creating highly sensitive fluorescent probes for chemical sensing and biological imaging. ijrpr.comresearchgate.net
Furthermore, the synthesis and functionalization of this specific derivative serve as a benchmark for new chemical methodologies. Researchers often include this compound in their substrate scope to demonstrate the robustness and applicability of novel synthetic reactions, such as visible light-promoted C-H functionalization. mdpi.comnih.gov Its successful transformation in these reactions indicates the potential for creating a diverse library of even more complex molecules built upon this framework.
Overview of Research Directions for this compound
Current research involving this compound is primarily concentrated in two key areas: the exploration of its unique photophysical properties and its application as a building block in advanced organic synthesis.
Photophysical and Material Science Applications: The principal research focus is on characterizing the luminescent properties conferred by the naphthalene substituent. ijrpr.com Studies in this area involve measuring the molecule's UV-Vis absorption and fluorescence emission spectra, determining its fluorescence quantum yield, and assessing its stability. ijrpr.comresearchgate.net The goal is to harness these properties for applications such as solid-state light emitters, photocatalysis, and chemical sensors. ijrpr.com The extended π-system makes it a promising candidate for incorporation into organic electronic devices.
Advanced Synthetic Methodologies: this compound is frequently used as a substrate in the development of novel synthetic methods. For instance, it has been successfully employed in visible light-induced cross-dehydrogenative coupling and methoxylation reactions. mdpi.comnih.gov These studies are critical as they expand the toolkit available to organic chemists, allowing for the efficient and selective modification of the imidazo[1,2-a]pyridine core. The outcomes of these reactions provide valuable data on the reactivity of the C3 position, which is often the target for further functionalization.
| Selected Research Findings for this compound | Description | Significance | Reference |
| Photophysical Properties | Substitution with a naphthyl group at the C2 position is experimentally shown to increase the fluorescence yield of the imidazo[1,2-a]pyridine core. | Establishes the rationale for investigating this compound for applications in materials science and as a fluorescent probe. | ijrpr.com |
| Visible Light-Induced C-H Functionalization | The compound serves as a competent substrate in photocatalyzed cross-dehydrogenative coupling reactions with tertiary amines. | Demonstrates the utility of the molecule as a building block for more complex structures using modern, green chemistry methods. | mdpi.com |
| Visible Light-Induced Methoxylation | The C3 position of this compound can be successfully methoxylated in good yield (86%) under photocatalytic conditions. | Highlights the compound's utility in methodology studies and provides a pathway to C3-functionalized derivatives. | nih.gov |
A summary of key research involving the title compound, highlighting its role in photophysics and as a synthetic platform.
While the medicinal applications of the general imidazo[1,2-a]pyridine class are well-established, dedicated biological studies on this compound are less prevalent in current literature. However, its inclusion in synthetic libraries positions it as a candidate for future biological screening and drug discovery efforts.
Properties
IUPAC Name |
2-naphthalen-2-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQWLFOKMOGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347164 | |
| Record name | ST50780729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-71-3 | |
| Record name | ST50780729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Naphthalen 2 Yl Imidazo 1,2 a Pyridine and Analogues
General Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The construction of the imidazo[1,2-a]pyridine core is well-established, with numerous strategies developed over the years. These can be broadly categorized into classical cyclocondensation reactions and modern multicomponent coupling strategies. researchgate.netsemanticscholar.org
Cyclocondensation Reactions of 2-Aminopyridines
One of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines is the cyclocondensation of 2-aminopyridines with various bifunctional reagents. nanobioletters.com This approach typically involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing two electrophilic centers, leading to the formation of the fused imidazole (B134444) ring.
A cornerstone of this method is the reaction with α-halocarbonyl compounds , such as α-bromoketones. organic-chemistry.orgnih.gov The reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net This method is versatile and has been carried out using various catalysts, including iodine, copper nanoparticles, and palladium(II), as well as under non-conventional heating methods like microwave irradiation. organic-chemistry.org For instance, a catalyst-free and solvent-free reaction between 2-aminopyridines and α-bromo/chloroketones at 60°C has been reported to be highly efficient. researchgate.net
Other reagents used in cyclocondensation reactions include 1,3-dicarbonyl compounds, nitroolefins, and alkynes. nanobioletters.com The reaction with nitroolefins, for example, can be catalyzed by copper, using air as the oxidant, providing a suitable method for constructing a variety of imidazo[1,2-a]pyridines. nih.gov
Multicomponent Coupling Strategies
Multicomponent reactions (MCRs) have gained prominence as highly efficient tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. nih.govresearchgate.net Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core.
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example of an isocyanide-based multicomponent reaction (IMCR) and is considered one of the best methodologies for synthesizing imidazo[1,2-a]pyridine-3-amines. nih.govnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.net The versatility of the GBBR allows for the introduction of a wide range of substituents at various positions of the heterocyclic core. researchgate.netnih.gov
Another significant MCR involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. researchgate.net This reaction is often catalyzed by copper salts, such as copper(I) iodide, and provides a direct route to a broad range of imidazo[1,2-a]pyridine compounds. researchgate.netmdpi.com The use of a CuI and NaHSO₄·SiO₂ combination has been shown to effectively catalyze this transformation in refluxing toluene (B28343), yielding products in high to excellent yields. bohrium.com
Targeted Synthesis of Naphthalene-Substituted Imidazo[1,2-a]pyridines
The introduction of a naphthalene (B1677914) ring at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's photophysical and biological properties. Targeted synthetic methods have been developed to achieve this substitution pattern, employing transition-metal catalysis, visible-light-mediated reactions, and metal-free approaches.
Transition-Metal-Catalyzed Protocols
Transition-metal catalysis offers powerful and versatile tools for the synthesis of complex organic molecules, including naphthalene-substituted imidazo[1,2-a]pyridines. semanticscholar.org Palladium and copper catalysts are commonly employed in these transformations.
Palladium-catalyzed reactions, such as the Sonogashira coupling, have been utilized to introduce alkynyl groups which can be precursors or part of a larger fused system. bohrium.com More directly, palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridines with internal alkynes has been shown to produce naphtho[1',2':4,5]imidazo[1,2-a]pyridine, a fused polycyclic system. researchgate.net This reaction involves the cleavage of C-H bonds on different parts of the starting material to form the extended aromatic system. researchgate.net
Copper-catalyzed reactions are also prevalent. nih.gov For example, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes (including naphthaldehydes), and terminal alkynes provides a straightforward synthesis of 2-aryl-substituted imidazo[1,2-a]pyridines. bohrium.com Similarly, CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones (like 2-acetylnaphthalene) is compatible with a broad range of functional groups. nih.gov An efficient synthesis using copper silicate (B1173343) as a reusable catalyst for the reaction of 2-aminopyridines and substituted phenacyl bromides (including 2-bromo-1-(naphthalen-2-yl)ethanone) has also been reported. organic-chemistry.org
Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Naphthalene-Substituted Imidazo[1,2-a]pyridines and Analogues
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| 2-Phenylimidazo[1,2-a]pyridine (B181562), Diphenylacetylene | Pd(OAc)₂, Ag₂O | 11,12-Diphenylnaphtho[1',2':4,5]imidazo[1,2-a]pyridine | 81% | researchgate.net |
| 2-Aminopyridine, Naphthaldehyde, Phenylacetylene | CuI, NaHSO₄·SiO₂ | 2-(Naphthalen-2-yl)-3-phenylimidazo[1,2-a]pyridine | High | bohrium.com |
| 2-Aminopyridine, 2-Acetylnaphthalene | CuI, O₂ (air) | 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine | Good | nih.gov |
| 2-Aminopyridine, 2-Bromo-1-(naphthalen-2-yl)ethanone | Copper Silicate | This compound | 91% | organic-chemistry.org |
Visible Light-Induced Methodologies
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions under mild conditions. nih.gov This approach has been successfully applied to the functionalization of imidazo[1,2-a]pyridines, including those bearing a naphthalene substituent.
A notable example is the visible-light-mediated C-3 alkoxylation of imidazopyridines. nih.gov Using rose bengal as an organic photoredox catalyst, this compound was successfully converted to 3-methoxy-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine in an 86% yield at room temperature, with air serving as the terminal oxidant. nih.gov
Other visible-light-induced C-H functionalization reactions have also demonstrated compatibility with naphthalene-substituted imidazo[1,2-a]pyridines. For instance, a cross-dehydrogenative coupling with tertiary amines and a cyanomethylation reaction at the C2 position have been shown to tolerate substrates with a naphthalen-2-yl group, affording the corresponding products in good yields. researchgate.net
Table 2: Visible Light-Induced Synthesis and Functionalization of Naphthalene-Substituted Imidazo[1,2-a]pyridines
| Substrate | Reagents/Conditions | Product | Yield | Reference |
| This compound | Methanol (B129727), Rose Bengal, Visible Light (20W LED), Air | 3-Methoxy-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine | 86% | nih.gov |
| This compound | N-phenyltetrahydroisoquinoline, fac-Ir(ppy)₃, Visible Light | C3-functionalized product | 85% | researchgate.net |
| Imidazo[1,2-a]pyridine with naphthalen-2-yl group | CH₃CN, fac-Ir(ppy)₃, Visible Light | C2-cyanomethylated product | 60% | researchgate.net |
Transition-Metal-Free Approaches
The development of transition-metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity of metal catalysts. Several metal-free protocols have been established for the synthesis of the imidazo[1,2-a]pyridine core, which are applicable to the preparation of this compound.
One such approach involves the reaction of 2-aminopyridine with an appropriate carbonyl compound under metal-free conditions. For example, the iodine-promoted reaction of 2-aminopyridine with acetophenones (such as 2-acetylnaphthalene) can proceed via two different protocols: one in an SDS-derived micellar media with slight heating, and another "on-water" procedure at room temperature under mild acidic conditions.
Furthermore, catalyst-free cascade reactions have been reported. A simple and efficient protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene proceeds without any catalyst in yields up to 86%. nih.gov While this specific example yields a 3-aryl product, similar principles can be applied to the synthesis of 2-aryl derivatives using different starting materials, such as the reaction between 2-aminopyridine and 2-bromo-1-(naphthalen-2-yl)ethan-1-one, which can proceed thermally without a catalyst. researchgate.net
Table 3: Examples of Transition-Metal-Free Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
| 2-Aminopyridine, Acetophenones | I₂, SDS/H₂O or NH₄Cl/H₂O | 2-Aryl-imidazo[1,2-a]pyridines | Good | |
| 2-Aminopyridine, 1-Bromo-2-phenylacetylene | DMSO, 110°C | 3-Phenyl-2-styrylimidazo[1,2-a]pyridine | 86% | nih.gov |
| 2-Aminopyridines, α-haloketones | No catalyst, no solvent, 60°C | 2-Substituted-imidazo[1,2-a]pyridines | High | researchgate.net |
Electrophilic Cyclization Reactions
Electrophilic cyclization serves as a powerful method for constructing fused polycyclic aromatic systems. In the context of imidazo[1,2-a]pyridine synthesis, this strategy is particularly effective for creating naphthalene-fused derivatives. A notable example is the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines through an electrophilic iodocyclization pathway. rsc.orgresearchgate.net
This transformation typically begins with a precursor such as a 2-alkynyl-3-arylimidazo[1,2-a]pyridine. The reaction is initiated by an electrophilic iodine source, which activates the alkyne moiety, making it susceptible to intramolecular attack by the adjacent aryl group. This cyclization event, followed by rearomatization, yields the rigid, planar naphthalene-fused imidazo[1,2-a]pyridine core. rsc.org These resulting compounds are of significant interest due to their unique photophysical properties, including green luminescence with high quantum yields and large Stokes shifts, making them suitable for applications like mitochondrial imaging. rsc.orgresearchgate.net
A related approach involves the palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with an internal alkyne. This method can lead to the formation of naphtho[1',2':4,5]imidazo[1,2-a]pyridine through a dehydrogenative coupling mechanism involving the cleavage of C-H bonds. nih.gov
Table 1: Electrophilic Cyclization for Naphthalene-Fused Imidazo[1,2-a]pyridines
| Starting Material | Key Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Alkynyl-3-arylimidazo[1,2-a]pyridine | Iodine (Electrophile) | Naphthalene-fused imidazo[1,2-a]pyridine | rsc.org, researchgate.net |
| 2-Phenylimidazo[1,2-a]pyridine and Alkyne | Palladium (Catalyst) | Naphtho[1',2':4,5]imidazo[1,2-a]pyridine | nih.gov |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. nih.govresearchgate.net This approach allows for the late-stage introduction of various functional groups at specific positions of the heterocyclic scaffold. For substrates like this compound, the C3 position is particularly susceptible to functionalization due to its electron-rich nature. nih.govrsc.org
Visible light-induced photoredox catalysis is a prominent green method for C-H functionalization. nih.gov For instance, the C3-alkoxycarbonylation of 2-arylimidazo[1,2-a]pyridines has been achieved using rose bengal as a photocatalyst and (NH₄)₂S₂O₈ as an oxidant under blue LED illumination. nih.gov Similarly, visible light can mediate the arylation of the C3 position using diazonium salts with chlorophyll (B73375) as a green photocatalyst. nih.gov Substrates bearing a naphthalen-2-yl group at the C2 position are well-tolerated in these transformations. nih.gov
Transition-metal catalysis, particularly with palladium, remains a cornerstone for C-H functionalization, enabling the synthesis of complex derivatives. nih.govrsc.org These methods often require harsher conditions but provide access to a broad range of functionalized products. nih.govresearchgate.net
Table 2: C-H Functionalization of 2-Aryl-Imidazo[1,2-a]pyridines
| Position | Reaction Type | Catalyst/Conditions | Substrate Example | Reference |
|---|---|---|---|---|
| C3 | Alkoxycarbonylation | Rose Bengal, Blue LED, (NH₄)₂S₂O₈ | 2-Arylimidazo[1,2-a]pyridines | nih.gov |
| C3 | Arylation | Chlorophyll, Visible Light, Diazonium Salts | 2-Arylimidazo[1,2-a]pyridines | nih.gov |
| C3 | Iodination | I₂, TBHP, Ultrasound | This compound | acs.org |
| C3 | Amination | Visible Light, Surfactant, N-Aminopyridinium Salt | Imidazo[1,2-a]pyridines | researchgate.net |
Ultrasound-Assisted Synthetic Routes
The application of ultrasonic irradiation in organic synthesis provides a powerful tool for accelerating reactions, increasing yields, and promoting greener chemical processes. scispace.comnih.gov This technique has been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold. The underlying principle involves acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. scispace.com
A common ultrasound-assisted route involves the reaction of a 2-aminopyridine with a 2-bromoacetophenone (B140003) derivative. scispace.com This method is notable for its rapid reaction times and high yields, often performed in non-toxic solvents like polyethylene (B3416737) glycol (PEG-400). scispace.com Furthermore, ultrasound can facilitate sequential one-pot reactions. For example, after the initial formation of the imidazo[1,2-a]pyridine ring, subsequent C-H functionalization, such as iodination or selanylation at the C3 position, can be performed under sonication. acs.orgscispace.com A study demonstrated the efficient synthesis of 3-iodo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine via ultrasound-assisted C–H functionalization mediated by tert-butyl hydroperoxide. acs.org
Another innovative approach utilizes a KI/tert-butyl hydroperoxide catalytic system under ultrasound irradiation to achieve C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines in water, avoiding the need for metal catalysts. organic-chemistry.orgresearchgate.net
Aqueous Media and Micellar Catalysis in Synthesis
In alignment with the principles of green chemistry, conducting organic synthesis in aqueous media is highly desirable. iosrjournals.org The synthesis of imidazo[1,2-a]pyridines has been successfully adapted to water-based systems, often enhanced by techniques like microwave irradiation or micellar catalysis. iosrjournals.orgnih.gov
Micellar catalysis involves the use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), which self-assemble in water to form micelles. These micelles act as nanoreactors, creating a hydrophobic core that can solubilize organic reactants and facilitate reactions that are otherwise sluggish in a purely aqueous environment. researchgate.netacs.org An efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate (B8700270) catalyzed domino A3-coupling reaction in an aqueous micellar medium. nih.govacs.org
Visible-light-mediated reactions can also be significantly accelerated by surfactants in water. For instance, the C3-H amination of imidazo[1,2-a]pyridines with N-aminopyridinium salt is enhanced by the electrostatic interaction between the positively charged reactant and the negatively charged surface of the micelles, which facilitates the radical reaction in the aqueous phase. researchgate.net These methods offer a green alternative to traditional organic solvents, reducing environmental impact while often improving reaction efficiency. iosrjournals.orgnih.gov
Reaction Mechanism Elucidation
Understanding the mechanistic pathways is crucial for optimizing reaction conditions and designing novel synthetic routes toward this compound and its analogues.
Proposed Mechanistic Pathways in Imidazo[1,2-a]pyridine Formation
The most classic and widely accepted mechanism for the formation of the imidazo[1,2-a]pyridine skeleton is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as a phenacyl bromide. bio-conferences.org The proposed pathway proceeds through two key steps:
N-Alkylation: The reaction initiates with a nucleophilic attack by the endocyclic nitrogen atom of the 2-aminopyridine on the α-carbon of the haloketone. This Sₙ2 reaction forms an N-phenacylpyridinium halide intermediate. bio-conferences.orgresearchgate.net
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxyl-dihydro-imidazo[1,2-a]pyridine). Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring. researchgate.net
For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, a different mechanism is proposed. This pathway involves the initial condensation of a 2-aminopyridine with an aldehyde to form an imine. researchgate.netbeilstein-journals.org This imine is then activated by a catalyst, facilitating a [4+1] cycloaddition with an isocyanide. A final 1,3-hydrogen shift yields the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product. researchgate.netbeilstein-journals.org
Role of Catalytic Systems and Reagents
The choice of catalyst and reagents is pivotal in directing the reaction pathway and determining the efficiency of the synthesis.
Acid/Base Catalysis: In the classic Tschitschibabin synthesis, a base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction. scispace.com In GBB reactions, both Lewis acids (e.g., FeCl₃) and Brønsted acids (e.g., phosphotungstic acid) are effective. bio-conferences.orgbeilstein-journals.org These acids activate the aldehyde's carbonyl group, making it more electrophilic and facilitating the initial condensation with 2-aminopyridine to form the crucial iminium ion intermediate. beilstein-journals.org
Metal Catalysis: Copper catalysts (e.g., CuI, Cu(OTf)₂) are widely employed in various synthetic strategies. organic-chemistry.org In aerobic oxidative reactions, copper catalysts facilitate the coupling of 2-aminopyridines and ketones, proceeding through a catalytic Ortoleva-King type reaction. organic-chemistry.org In A³-coupling reactions in aqueous media, a Cu(II)-ascorbate system is used to catalyze the domino reaction. nih.govacs.org
Iodine Catalysis: Molecular iodine (I₂) is a versatile and environmentally benign catalyst. nih.govrsc.org It can act as a Lewis acid to activate imine intermediates in multicomponent reactions. rsc.org In electrophilic cyclizations, iodine serves as the electrophile that initiates the entire cyclization cascade by activating an alkyne or another unsaturated bond. rsc.orgacs.org
Physical Methods: Non-chemical methods also play a crucial role. Ultrasound irradiation accelerates reactions by providing localized energy through acoustic cavitation, enhancing mass transfer and reaction rates without being consumed in the reaction. scispace.com Similarly, microwave heating provides efficient and rapid energy transfer, significantly reducing reaction times compared to conventional heating. iosrjournals.orgresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement
The choice of solvent and reaction temperature plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, influencing reaction rates, solubility of reagents, and ultimately, the yield of the desired product. A wide array of solvents has been investigated, ranging from conventional organic solvents to more environmentally benign aqueous systems.
Early and common methodologies often employ high-boiling point organic solvents. For instance, in copper-catalyzed reactions, dimethylformamide (DMF) has been identified as a highly effective solvent, with an optimal temperature of 80°C leading to yields as high as 90%. organic-chemistry.org Similarly, toluene has been used at reflux temperatures (around 110°C) in the presence of catalysts like yttrium triflate for three-component reactions. mdpi.com
In a move towards greener chemistry, significant research has been conducted on using water as the reaction medium. acs.org Iodine-catalyzed syntheses of 2-arylimidazo[1,2-a]pyridines have been successfully performed "on water," replacing organic solvents entirely. acs.orgnih.gov The efficiency of aqueous media can be further enhanced through the use of surfactants to create micellar systems. The addition of sodium dodecyl sulfate (SDS) in water creates "nanoreactors" that can improve substrate scope and yield. nih.govacs.org
Solvent-free, or neat, conditions represent another significant optimization strategy that aligns with the principles of green chemistry. bio-conferences.org Reactions between 2-aminopyridines and α-haloketones have been shown to proceed efficiently at a modest temperature of 60°C without any solvent or catalyst. bio-conferences.orgresearchgate.net
The energy source and temperature control are also crucial. While conventional heating is common, microwave irradiation has emerged as a powerful tool to accelerate reactions. In the synthesis of 3-aminoimidazo[1,2-a]pyridines, switching from conventional heating at 60°C (which took 8 hours) to microwave assistance dramatically reduced the reaction time to just 30 minutes while also improving the yield. mdpi.com
| Solvent System | Temperature | Typical Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| DMF | 80°C | CuBr | Identified as optimal conditions, achieving up to 90% yield. | organic-chemistry.org |
| Toluene | 110°C | Y(OTf)₃ | Effective for three-component aza-Friedel–Crafts reactions. | mdpi.com |
| Water (Aqueous Micellar) | 50°C | CuSO₄·5H₂O / Sodium Ascorbate | Use of SDS surfactant enhances reaction in an environmentally friendly medium. | acs.org |
| Solvent-Free | 60°C | None | Catalyst- and solvent-free method for reacting α-haloketones. | bio-conferences.orgresearchgate.net |
| Ethanol | Reflux | NH₄Cl | Microwave irradiation significantly reduces reaction time from hours to minutes. | mdpi.comacs.org |
The catalytic system, including the choice of catalyst, its concentration (loading), and the presence of any co-catalysts or additives, is fundamental to the efficiency of the synthesis. Both metal-based and metal-free catalytic systems have been extensively optimized.
Copper compounds are among the most widely used catalysts for synthesizing imidazo[1,2-a]pyridines. researchgate.net Studies have shown that CuBr is a highly effective catalyst for the reaction between aminopyridines and nitroolefins. organic-chemistry.org In other systems, a combination of 10 mol % of CuSO₄·5H₂O with 20 mol % of sodium ascorbate as a co-catalyst (or reducing agent) was found to be optimal for A³-coupling reactions in aqueous media. acs.org Optimization studies have also revealed that in certain copper(I)-catalyzed intramolecular cyclizations, additives like ligands and bases are unnecessary, simplifying the reaction setup. researchgate.net
Iron catalysts, such as FeCl₃, have been identified as superior catalysts for cascade reactions involving nitroolefins and 2-aminopyridines when compared to other Lewis acids like AlCl₃ and ZnCl₂. bio-conferences.org
Metal-free catalysis offers an attractive alternative. Molecular iodine has been used effectively as an inexpensive and environmentally benign catalyst, particularly for reactions conducted in aqueous media. nih.govacs.org In some cases, iodine is believed to act as a Lewis acid, activating carbonyl groups to facilitate the reaction. acs.org Acid catalysts, such as p-toluenesulfonic acid (pTSA) and yttrium triflate (Y(OTf)₃), are also employed. For certain three-component reactions, a catalyst loading of 20 mol % Y(OTf)₃ was determined to be optimal. mdpi.comnih.gov In the atroposelective synthesis of chiral analogues, catalyst loading could be reduced to as low as 1 mol % using a chiral phosphoric acid catalyst. nih.gov
The use of co-catalysts or additives can be crucial. As mentioned, sodium ascorbate is vital in Cu(II)-catalyzed systems to facilitate an in-situ Cu(II)/Cu(I) dynamic. acs.org In aqueous syntheses, surfactants like sodium dodecyl sulfate (SDS) act as phase-transfer agents or micelle-forming co-catalysts that enhance reaction efficiency. nih.govacs.org
| Catalyst | Catalyst Loading | Co-Catalyst / Additive | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O | 10 mol % | Sodium Ascorbate (20 mol %), SDS (10 mol %) | Water | Good to Excellent | acs.org |
| CuI | 0.1 equiv. | None (ligand- and base-free) | DMF | 90% | researchgate.net |
| FeCl₃ | Not specified | None | Not specified | Superior to other Lewis acids | bio-conferences.org |
| Iodine (I₂) | Not specified | None | Water | Good | nih.govacs.org |
| Y(OTf)₃ | 20 mol % | None | Toluene | Up to 85% | mdpi.comnih.gov |
| Chiral Phosphoric Acid | 1 mol % | None | Not specified | 82% | nih.gov |
The transition from laboratory-scale (milligram) to larger-scale (gram) synthesis is a critical test of a methodology's practical utility for industrial or pharmaceutical applications. Several optimized protocols for synthesizing imidazo[1,2-a]pyridine derivatives have proven to be amenable to scale-up.
Methodologies employing environmentally benign conditions are particularly attractive for large-scale production. The iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media, both "on-water" and with micellar catalysis, was successfully applied to the gram-scale synthesis of the marketed drug zolimidine, demonstrating its industrial potential. acs.orgnih.gov Another protocol using molecular iodine as a catalyst was tested on a 5 mmol scale, producing 1.757 grams of the desired product with a high yield of 91%, confirming the feasibility of the scale-up. acs.org
The efficiency of the catalyst is paramount for large-scale reactions to remain economically viable. A highly efficient asymmetric multicomponent reaction using just 1 mol % of a chiral phosphoric acid catalyst was used for the gram-scale preparation of an axially chiral imidazo[1,2-a]pyridine, which yielded the product in 82% without the need for column chromatography purification. nih.gov Similarly, a method catalyzed by Y(OTf)₃ was also shown to be effective for gram-level reactions. mdpi.com These examples highlight that robust, high-yielding reactions with low catalyst loadings and simple purification procedures are key considerations for successful and economical scale-up synthesis. acs.orgnih.gov
Advanced Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine, the spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) core and the naphthalene (B1677914) substituent. The aromatic region (typically δ 6.5-9.0 ppm) would be complex, containing signals for all 11 aromatic protons. Protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) and the lone proton on the imidazole (B134444) ring (H-3) would exhibit characteristic chemical shifts and coupling patterns. Similarly, the seven protons of the naphthalen-2-yl group would appear as a series of multiplets, with chemical shifts influenced by their position on the fused ring system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazo[1,2-a]pyridine Protons | ||
| H-3 | ~7.8-8.0 | s |
| H-5 | ~8.1-8.3 | d |
| H-8 | ~7.6-7.8 | d |
| H-7 | ~7.2-7.4 | t |
| H-6 | ~6.8-7.0 | t |
| Naphthalene Protons | ||
| H-1' | ~8.4-8.6 | s |
| H-3' to H-8' | ~7.5-8.1 | m |
Note: This table is predictive and based on typical chemical shifts for these ring systems. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show 17 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons of the imidazo[1,2-a]pyridine core and the naphthalene moiety. Quaternary carbons, such as C-2, C-8a, and the bridgehead carbons of the naphthalene ring, would also be identifiable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazo[1,2-a]pyridine Carbons | |
| C-2 | ~145-148 |
| C-3 | ~108-112 |
| C-5 | ~124-127 |
| C-6 | ~112-115 |
| C-7 | ~128-131 |
| C-8 | ~117-120 |
| C-8a | ~140-143 |
| Naphthalene Carbons | |
| C-1' to C-8a' | ~124-135 |
Note: This table is predictive and based on typical chemical shifts for these ring systems. Actual experimental values may vary.
Two-Dimensional NMR Techniques
To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and naphthalene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between different fragments of the molecule, such as the link between the imidazo[1,2-a]pyridine core and the naphthalene substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic nature. Key expected absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1650 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 650-900 cm⁻¹ region), which can sometimes provide information about the substitution pattern of the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 1650-1450 | C=C/C=N Stretch | Aromatic Rings |
| 1400-1100 | In-plane Bending | Aromatic C-H |
| 900-650 | Out-of-plane Bending | Aromatic C-H |
Note: This table is predictive. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₂N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should correspond to the calculated value of 244.1000. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the breakdown of the molecule into smaller, stable charged fragments.
Computational and Theoretical Investigations of 2 Naphthalen 2 Yl Imidazo 1,2 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of imidazo[1,2-a]pyridine (B132010) derivatives.
Molecular Geometry Optimization
The geometry of a molecule is a fundamental property that influences its physical and chemical characteristics. Theoretical geometry optimization of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), allows for the determination of the most stable conformation. researchgate.net The process involves finding the minimum energy structure on the potential energy surface.
The optimized structure reveals the planarity or non-planarity of the molecule, which is influenced by the dihedral angle between the imidazo[1,2-a]pyridine and naphthalene (B1677914) rings. This angle is a critical parameter as it affects the extent of π-conjugation between the two aromatic systems. Studies on similar bicyclic heterocyclic compounds have shown good correlation between optimized geometric parameters (bond lengths and angles) and experimental data obtained from X-ray crystallography. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazo[1,2-a]pyridine Core (Note: This data is representative of the imidazo[1,2-a]pyridine core and is based on DFT calculations for related structures. The actual values for this compound would require specific calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | C2-N1-C9a | 108.5 |
| C2-N3 | 1.32 | N1-C2-N3 | 111.0 |
| N3-C3a | 1.39 | C2-N3-C3a | 109.5 |
| C3a-C9a | 1.40 | N3-C3a-C5 | 130.0 |
| N1-C9a | 1.38 | C5-C3a-C9a | 120.5 |
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)
Computational methods can predict spectroscopic parameters, which are invaluable for the structural elucidation of new compounds.
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the electron distribution within the molecule.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and photophysical properties. Several theoretical tools are employed to analyze the electronic characteristics of this compound.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
For this compound, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may be localized on either the imidazo[1,2-a]pyridine or the naphthalene moiety, depending on the specific electronic interactions. The distribution of these orbitals provides insight into the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives (Note: These values are illustrative and based on studies of related compounds.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -5.8 | -1.9 | 3.9 |
| Derivative B | -6.1 | -2.2 | 3.9 |
| Derivative C | -5.9 | -2.0 | 3.9 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. scirp.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red and yellow colors represent regions of negative potential, which are susceptible to electrophilic attack, while blue and cyan colors indicate regions of positive potential, which are prone to nucleophilic attack. scirp.org Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine ring, indicating their nucleophilic character. The hydrogen atoms and parts of the aromatic rings would exhibit positive potential. The MEP map is a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. scirp.org
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. scirp.org
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ2 / 2η, where μ = (EHOMO + ELUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors, along with others such as chemical softness (S = 1/η) and electronegativity (χ = -μ), provide a comprehensive understanding of the chemical reactivity of this compound. scirp.org
Table 3: Illustrative Global Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Note: These values are for representative purposes and are based on theoretical calculations for similar structures.)
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.8 - 6.1 |
| Electron Affinity (A) | -ELUMO | 1.9 - 2.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 - 4.15 |
| Chemical Hardness (η) | (I - A) / 2 | 1.95 |
| Chemical Softness (S) | 1 / (2η) | 0.256 |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.8 - 4.5 |
Charge Distribution Analysis (e.g., Mulliken Atomic Charge)
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into the electron distribution and electrostatic potential. niscpr.res.in This analysis is crucial for understanding a molecule's reactivity, polarity, dipole moment, and other electronic properties. niscpr.res.in The calculation partitions the total electron population among the constituent atoms based on the molecular orbitals.
For this compound, theoretical calculations such as Density Functional Theory (DFT) are employed to determine the charge distribution. niscpr.res.inbohrium.com In this molecule, the nitrogen atoms of the imidazo[1,2-a]pyridine ring are expected to be the primary electronegative centers, accumulating negative charge. Conversely, hydrogen atoms typically exhibit positive charges. niscpr.res.in The fused aromatic system, consisting of the pyridine (B92270), imidazole (B134444), and naphthalene rings, allows for significant electron delocalization across the structure.
| Atom/Group | Expected Mulliken Charge Characteristic | Rationale |
|---|---|---|
| Imidazole Ring Nitrogen (N1) | Negative | High electronegativity and participation in the aromatic system. |
| Pyridine Ring Nitrogen (N4) | Negative | High electronegativity, acts as an electron sink in the fused ring. |
| Hydrogen Atoms | Positive | Lower electronegativity compared to carbon and nitrogen. niscpr.res.in |
| Naphthalene & Imidazopyridine Carbons | Variable (Slightly Positive or Negative) | Charge depends on bonding environment and proximity to heteroatoms within the π-conjugated system. |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the nature of chemical bonding in molecules. researchgate.netijasret.com They provide a chemically intuitive map of electron pair localization, distinguishing between covalent bonds, lone pairs, and atomic cores. researchgate.net
Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron near a reference electron of the same spin. researchgate.net Regions of high ELF values (approaching 1.0) correspond to areas with a high degree of electron localization, such as covalent bonds and lone pairs. researchgate.net In contrast, regions with low ELF values indicate areas of high electron delocalization. researchgate.net
Localized Orbital Locator (LOL): LOL is based on the kinetic energy density and provides a complementary view of electron localization. ijasret.com Like ELF, it helps in identifying bonded and non-bonded electron pairs.
For this compound, an ELF and LOL analysis would be expected to reveal high localization values in several key areas. High ELF/LOL values would be anticipated between bonded carbon-carbon and carbon-nitrogen atoms, clearly delineating the covalent framework of the fused rings. The regions corresponding to the lone pair electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine core would also appear as distinct localization domains. The π-systems of the naphthalene and imidazopyridine rings would show more delocalized patterns compared to the σ-framework.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-rostock.de This method provides detailed insights into charge transfer, hyperconjugative interactions, and donor-acceptor relationships within a molecule. uni-rostock.defigshare.com
In this compound, NBO analysis would elucidate the electronic interactions between the imidazo[1,2-a]pyridine core and the naphthalene substituent. Key findings from such an analysis would likely include:
Intramolecular Charge Transfer (ICT): Identification of significant charge transfer from the electron-donating (donor) orbitals to the electron-accepting (acceptor) orbitals. The analysis can quantify the stabilization energy (E(2)) associated with these interactions, which indicates their strength.
Hybridization: Determination of the hybridization of the atomic orbitals (e.g., sp², sp³) that form the σ and π bonds throughout the molecular framework.
| NBO Interaction Type | Potential Donor Orbital | Potential Acceptor Orbital | Expected Significance |
|---|---|---|---|
| π → π | π(C=C) of Imidazopyridine | π(C=C) of Naphthalene | High; contributes to electron delocalization and photophysical properties. |
| n → π | Lone Pair (n) of Nitrogen | π(C=C) or π(C=N) in adjacent rings | Moderate to High; influences electronic transitions. |
| σ → σ | σ(C-H), σ(C-C) | σ(C-C), σ(C-N) | Low; contributes to the stability of the molecular framework. |
Photophysical Properties and Excited State Dynamics
The fusion of a naphthalene moiety to the C2 position of the imidazo[1,2-a]pyridine core creates a π-expanded conjugated system with distinct and often desirable photophysical properties. ijrpr.com These compounds are known for their fluorescent activity, which is attributed to the rigid, bicyclic structure that minimizes non-radiative decay pathways. ijrpr.com
Theoretical Absorption and Emission Spectra
Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the electronic absorption and emission spectra of fluorescent molecules. figshare.comresearchgate.net These calculations provide information on the energies of electronic transitions, the orbitals involved (e.g., HOMO to LUMO), and the expected wavelengths for maximum absorption (λ_abs) and fluorescence emission (λ_em).
For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV region, corresponding to a π-π* transition. This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are typically delocalized across the entire π-conjugated system. The emission spectrum is expected to be a mirror image of the absorption band, shifted to a longer wavelength (a red-shift) due to energy loss in the excited state. Studies on analogous 2-aryl-imidazo[1,2-a]pyridines show that the specific wavelengths are highly dependent on the nature of the substituent and the solvent environment. researchgate.netresearchgate.net
Investigation of Quantum Yields and Stokes Shifts
Two critical parameters that define the performance of a fluorophore are its fluorescence quantum yield (Φ_F) and Stokes shift.
Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net Experimental evidence demonstrates that substituting the imidazo[1,2-a]pyridine core at the C2 position with phenyl or naphthyl groups increases the fluorescence quantum yield. ijrpr.com For various 2-aryl derivatives, quantum yields can range from 0.2 to 0.7. researchgate.netresearchgate.net The extended π-delocalization provided by the naphthalene group is expected to enhance the luminescence performance of the compound. researchgate.net
Stokes Shift: This is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and fluorescence emission spectra. A large Stokes shift is advantageous for applications like fluorescence microscopy as it allows for the efficient separation of the excitation and emission signals. Naphthalene-fused imidazo[1,2-a]pyridinium salts and other derivatives are known to exhibit significantly large Stokes shifts. researchgate.netrsc.orgrsc.org
| Photophysical Parameter | Typical Range for 2-Aryl-Imidazo[1,2-a]pyridines | Significance |
|---|---|---|
| Absorption Max (λ_abs) | ~330-380 nm | Corresponds to the S₀ → S₁ (π-π*) electronic transition. |
| Emission Max (λ_em) | ~400-500 nm (Blue-Green) | Fluorescence resulting from the S₁ → S₀ transition. acs.org |
| Quantum Yield (Φ_F) | 0.2 - 0.7 | High efficiency of light emission. researchgate.netresearchgate.net |
| Stokes Shift | > 80 nm (often > 100 nm) | Large separation between excitation and emission, beneficial for imaging. rsc.orgrsc.org |
Intermolecular Interactions and Solvent Effects on Photophysics
The photophysical properties of this compound are significantly influenced by its interactions with the surrounding environment, particularly the polarity of the solvent. researchgate.net This phenomenon, known as solvatochromism, refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents.
In many imidazo[1,2-a]pyridine derivatives, the excited state possesses a more pronounced intramolecular charge-transfer (ICT) character than the ground state. researchgate.net This means that upon photoexcitation, there is a redistribution of electron density, leading to a larger dipole moment in the excited state. Polar solvents can stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission spectrum. researchgate.net The effect of solvent polarity on the photophysics of these dyes has been investigated using various solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH). figshare.comijrpr.com In some cases, solvent polarity can influence the formation of a twisted intramolecular charge transfer (TICT) state, which can provide a non-radiative decay pathway and affect the quantum yield. researchgate.net
Advanced Research Directions and Scaffold Development
Design and Synthesis of Functionalized 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine Derivatives
The functionalization of the this compound core is a key strategy for modulating its chemical and physical properties. By introducing various substituents at specific positions, chemists can fine-tune characteristics such as solubility, electronic behavior, and biological interactions, thereby generating a diverse library of compounds with tailored functionalities.
The C3 position of the imidazo[1,2-a]pyridine (B132010) ring is particularly amenable to electrophilic substitution, making it a primary target for regioselective functionalization. exlibrisgroup.com Research has demonstrated that the this compound substrate is highly compatible with various modern synthetic methods, particularly those induced by visible light, which offer environmentally friendly pathways to complex molecules. mdpi.com
Significant progress has been made in C3-functionalization through strategies such as arylation, cyanomethylation, and cross-dehydrogenative coupling. mdpi.com For instance, visible-light-promoted protocols have been successfully employed to introduce cyanomethyl groups and complex amine structures at the C3 position of substrates including the 2-(naphthalen-2-yl) variant. mdpi.com These reactions often proceed under mild conditions and demonstrate good substrate applicability, providing efficient routes to a range of derivatives. mdpi.com The introduction of ester groups via C3-alkoxycarbonylation is another valuable transformation, as these groups can be readily converted into other functionalities like amides or hydroxymethyls. nih.gov
The table below summarizes various regioselective functionalization reactions applicable to the 2-aryl-imidazo[1,2-a]pyridine scaffold, including the 2-(naphthalen-2-yl) derivative.
| Reaction Type | Position | Key Reagents/Catalysts | Significance | Reference |
|---|---|---|---|---|
| C3-Arylation | C3 | Transition metals, Visible light photocatalysts | Creates 2,3-diarylimidazo[1,2-a]pyridines with significant biological potential. | mdpi.com |
| C3-Cyanomethylation | C3 | Bromoacetonitrile, fac-Ir(ppy)3 (photocatalyst) | Introduces a cyano group, a versatile synthetic handle. | mdpi.com |
| C3-Aminoalkylation | C3 | Rose Bengal (photocatalyst), Tertiary amines | Forms C-C and C-heteroatom bonds for pharmaceutical skeletons. | mdpi.comnih.gov |
| C3-Alkoxycarbonylation | C3 | Rose Bengal (photocatalyst), Carbazates, (NH4)2S2O8 | Adds ester groups that can be further modified. | nih.gov |
The creation of diverse libraries of this compound derivatives is crucial for screening and identifying compounds with optimal properties for various applications. To this end, researchers have focused on developing efficient and versatile synthetic methodologies.
One-pot, multi-component reactions are particularly powerful for building molecular complexity rapidly. For example, a tandem A³-coupling/cycloisomerization approach using an aldehyde, 2-aminopyridine (B139424), and an alkyne allows for the streamlined synthesis of functionalized imidazo[1,2-a]pyridines. osi.lv Similarly, the Groebke–Blackburn–Bienaymè (GBB) reaction, another multi-component strategy, has been utilized to synthesize libraries of imidazo[1,2-a]pyridine derivatives for screening as potential covalent inhibitors in cancer therapy. rsc.org
Furthermore, cascade reactions catalyzed by transition metals like rhodium have enabled the synthesis of fused imidazo[1,2-a]pyridine systems. nih.gov These methods often involve the regioselective C-H activation of the 2-aryl substituent followed by intramolecular annulation, leading to complex, polycyclic aromatic structures. nih.gov Such advanced synthetic protocols provide access to novel chemical spaces and are instrumental in generating libraries of derivatives for high-throughput screening. osi.lvnih.gov
Exploration of Derivatives for Material Science Applications
The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine scaffold, enhanced by the extended π-system of the naphthalene (B1677914) moiety, make its derivatives highly promising for applications in material science. exlibrisgroup.com These compounds are being investigated for their potential use in optics, electronics, and sensor technology. exlibrisgroup.com
Derivatives of this compound are of great interest for optoelectronic applications, particularly in the development of Organic Light Emitting Diodes (OLEDs). ijrpr.com The inherent fluorescence of the imidazo[1,2-a]pyridine core, which results from its π-conjugated bicyclic structure, is a key feature. ijrpr.com Experimental studies have shown that substituting the C2 position with aryl groups, such as phenyl or naphthyl, significantly enhances the fluorescence quantum yield. ijrpr.com
The introduction of electron-donating groups tends to improve luminescence performance, while electron-withdrawing groups can have more varied effects. researchgate.net The development of naphthalene-fused imidazo[1,2-a]pyridines has led to compounds with high fluorescence quantum yields and significant Stokes shifts, which are desirable properties for efficient light-emitting materials. researchgate.netrsc.org Researchers are actively designing and synthesizing novel bipolar deep-blue fluorescent emitters by integrating the imidazo[1,2-a]pyridine unit as an electron acceptor with an electron-donating moiety. researchgate.net
The sensitivity of the fluorescence of imidazo[1,2-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemical sensors and fluorescent probes. ijrpr.comresearchgate.net The core structure can be functionalized to create binding sites for specific analytes, with the binding event triggering a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). nih.gov
Probes based on this scaffold have been successfully developed for the detection of various species, including metal ions and small molecules. For instance, functionalized imidazo[1,2-a]pyridines have been engineered to act as selective fluorescent probes for:
Hydrazine (N₂H₄): A probe was designed based on an intramolecular charge-transfer (ICT) mechanism, showing a distinct color change from yellow to colorless in the presence of hydrazine. researchgate.net
Aluminum (Al³⁺): A Schiff-base derivative exhibited a significant "turn-on" fluorescence response, enabling the detection of Al³⁺ with a very low detection limit. researchgate.net
Mercury (Hg²⁺): An imidazo[1,2-a]pyridine-functionalized xanthene dye was developed for the naked-eye detection of Hg²⁺, which has been successfully applied in cell imaging and on paper-based test strips. rsc.org
Iron (Fe³⁺) and Mercury (Hg²⁺): A fused imidazopyridine compound was synthesized that displays highly sensitive and selective fluorescence sensing, acting as a "turn-on" probe for Fe³⁺ and a "turn-off" probe for Hg²⁺ in aqueous environments and within HeLa cells. nih.gov
The high quantum yield and large Stokes shift associated with many of these derivatives contribute to their efficacy as sensitive and reliable fluorescent reporters. researchgate.netmdpi.com
Integration into Complex Molecular Architectures
Beyond simple functionalization, the this compound scaffold serves as a versatile building block for constructing larger, more complex molecular architectures with unique properties. Its rigid structure and synthetic accessibility allow for its incorporation into sophisticated multi-component systems.
One area of exploration involves the synthesis of naphthalene-fused imidazo[1,2-a]pyridines, where the naphthalene and imidazopyridine rings are annulated to form an extended, planar aromatic system. nih.govresearchgate.netrsc.org These fused systems often exhibit enhanced photophysical properties, such as bathochromic shifts in absorption and emission, along with high fluorescence quantum yields. researchgate.net
Another approach is the creation of multicomponent or supramolecular structures. For example, a quadrupolar system has been designed featuring two imidazo[1,2-a]pyridine units at the periphery of a central 1,4-dicyanobenzene core. researchgate.net This architecture resulted in a large Stokes-shifted luminescence that was sensitive to solvent polarity, a characteristic attributed to an excited state with significant charge-transfer character. researchgate.net Such complex designs can also lead to materials with valuable nonlinear optical properties, including two-photon absorption in the near-infrared (NIR) region, which is highly desirable for applications in bioimaging and photodynamic therapy. researchgate.net These advanced architectures demonstrate the successful integration of the imidazo[1,2-a]pyridine scaffold into functional molecular systems with tailored and emergent properties. osi.lvresearchgate.net
Synthesis of Imidazo[1,2-a]pyridine-Containing Peptidomimetics
A significant direction in the development of the imidazo[1,2-a]pyridine scaffold involves its use in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides. A powerful strategy for creating libraries of such compounds employs a tandem sequence of isocyanide-based multicomponent reactions (IMCRs). beilstein-journals.orgbeilstein-journals.org This approach combines the Groebke–Blackburn–Bienaymé (GBB) reaction and the Ugi reaction to generate complex molecules with multiple points of diversity from readily available starting materials. beilstein-journals.orgnih.gov
Stage 1: Groebke–Blackburn–Bienaymé (GBB) Reaction: An appropriately substituted aminopyridine, an aldehyde (such as naphthalene-2-carbaldehyde), and an isocyanide undergo a three-component reaction (3CR) to form the core this compound structure. beilstein-journals.orgnih.gov To be utilized in the next stage, the aldehyde component must also contain a carboxylic acid group, often protected or linked via a spacer, which will become the acidic component for the subsequent reaction. nih.gov
Stage 2: Ugi Reaction: The imidazo[1,2-a]pyridine-containing acid synthesized in the first stage is then used as the acidic component in a four-component Ugi reaction. nih.gov This reaction combines the acid with an amine, a different aldehyde, and another isocyanide, covalently linking the peptidomimetic chain to the heterocyclic scaffold. beilstein-journals.org
This tandem GBB-Ugi reaction sequence is highly efficient for generating molecular diversity, as each of the components in both reactions can be varied. beilstein-journals.orgnih.gov The final products are hybrid molecules containing both the rigid, pharmacophoric imidazo[1,2-a]pyridine unit and a flexible, peptide-like chain. nih.gov Researchers have noted that the reactivity of the imidazo[1,2-a]pyridine-containing acid in the Ugi reaction can be influenced by its solubility; introducing a linker, such as a CH₂O group, between the heterocyclic core and the carboxylic acid can enhance reactivity. nih.gov
Table 1: Tandem Reaction Sequence for Peptidomimetic Synthesis
| Stage | Reaction Name | Components | Product | Key Feature |
| 1 | Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction | 1. Aminopyridine2. Aldehyde (with acid group)3. Isocyanide | Imidazo[1,2-a]pyridine-containing carboxylic acid | Forms the core heterocyclic scaffold. |
| 2 | Ugi Four-Component Reaction | 1. GBB Product (Acid)2. Amine3. Aldehyde4. Isocyanide | Imidazo[1,2-a]pyridine-containing peptidomimetic | Attaches a peptide-like chain with multiple diversity points. |
Derivatization for Tailored Molecular Design
Tailoring the molecular design of this compound is crucial for optimizing its physicochemical and biological properties. A primary strategy for this is the direct C-H functionalization of the imidazo[1,2-a]pyridine core, which allows for the introduction of new functional groups without pre-functionalizing the starting materials. mdpi.comnih.gov The C3 position of the imidazole (B134444) ring is the most common site for such modifications due to its inherent reactivity. nih.gov
Recent advances have highlighted the use of visible-light-induced photoredox catalysis as a mild and efficient method for C-H functionalization. mdpi.comnih.gov These methods have been successfully applied to a range of 2-aryl-imidazo[1,2-a]pyridines, including substrates with naphthalene groups. nih.gov Such reactions demonstrate good substrate applicability and functional group tolerance, making them highly valuable for tailored molecular design. nih.gov
Key derivatization reactions at the C3 position include:
Fluoroalkylation: The introduction of fluoroalkyl groups (e.g., -CF₃, -CF₂H) can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Visible-light-promoted methods can achieve the trifluoromethylation of 2-aryl-imidazo[1,2-a]pyridines. researchgate.net
Formylation: The formyl group (-CHO) is a versatile synthetic handle that can be readily converted into other functionalities. Visible-light-induced, rose bengal-catalyzed C3 formylation using tetramethylethylenediamine (TMEDA) as the formyl source has been reported. nih.gov
Alkoxycarbonylation: This reaction introduces an ester group, which can be further transformed into amides, hydroxymethyl groups, or other carbonyl compounds. This conversion can be achieved using carbazates under blue LED illumination. nih.gov
Alkylation: Lewis acid-catalyzed aza-Friedel–Crafts reactions provide a pathway for introducing various alkyl groups at the C3 position by reacting the imidazo[1,2-a]pyridine with an aldehyde and an amine. mdpi.com
These derivatization strategies enable the systematic modification of the this compound scaffold. This allows for the exploration of structure-activity relationships (SAR) and the development of compounds tailored for specific applications, such as potent and selective enzyme inhibitors or targeted therapeutic agents. nih.govresearchgate.net
Table 2: Selected C3-Derivatization Methods for the Imidazo[1,2-a]pyridine Scaffold
| Derivatization Type | Reagents/Catalysts | Functional Group Introduced | Potential Application |
| Fluoroalkylation | Photoredox catalyst, Fluoroalkyl source | -CF₃, -CF₂R | Enhancing metabolic stability and binding affinity. |
| Formylation | Rose bengal, TMEDA, Visible light | -CHO | Providing a versatile handle for further synthesis. |
| Alkoxycarbonylation | Rose bengal, Carbazate, Blue LED | -COOR | Accessing amides, alcohols, and other carbonyls. |
| Alkylation | Y(OTf)₃, Aldehyde, Amine | -CHR-NR₂ | Building complex side chains. |
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced Synthesis: How can Friedel-Crafts acylation at C-3 be optimized for scalability and minimal byproduct formation?
Answer:
Optimization strategies include:
- Catalytic Lewis Acids : Use of 10 mol% AlCl₃ reduces environmental impact while maintaining efficiency .
- Neat Reaction Conditions : Eliminating solvents simplifies purification and avoids heterogeneous mixtures .
- Parallel Synthesis Compatibility : High-throughput setups with conventional heating and silica-gel purification ensure scalability .
- Computational Validation : Reaction coordinate diagrams predict optimal temperature (120–140°C) and reagent stoichiometry (1:1.2 substrate:acetic anhydride) .
Biological Activity: Why do some 2-thiosubstituted derivatives lack antibacterial activity despite structural modifications?
Answer:
In a study of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines (5a–k ), no activity against S. aureus or P. aeruginosa was observed. Potential reasons include:
- Poor Membrane Permeability : Bulky thioether groups may hinder bacterial uptake .
- Target Specificity : Modifications at C-2 may not engage essential bacterial enzymes (e.g., penicillin-binding proteins) .
- Metabolic Stability : Nitro groups at C-3 might undergo reductive metabolism, reducing effective concentrations .
Recommendation : Prioritize C-3 acetylated derivatives (e.g., GABA receptor binders) for neuropharmacological applications .
Advanced Data Analysis: How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
Case Study: Acetylated derivatives predicted to bind GABA receptors (in silico) but lacking in vitro efficacy .
- Validation Steps :
- Docking Refinement : Use cryo-EM receptor structures to improve binding site accuracy.
- ADME Profiling : Assess solubility (LogP) and metabolic stability (microsomal assays).
- Functional Assays : Validate GABA receptor modulation via patch-clamp electrophysiology .
- Contradiction Resolution : If La23 (a naphthalen-2-yl derivative) shows apoptosis via p53/Bax but no GABA activity, prioritize target-specific assays (e.g., mitochondrial vs. receptor pathways) .
Structural Analysis: How do π-stacking and hydrogen bonding influence pharmacological properties?
Answer:
X-ray crystallography reveals:
- π-π Interactions : Stacking between naphthalen-2-yl and aromatic residues enhances target binding (e.g., COX-2 active site) .
- Hydrogen Bonding : C-3 acetyl groups form H-bonds with catalytic residues (e.g., Ser530 in COX-2), improving inhibitory potency (IC₅₀ = 0.07 μM for morpholine-substituted derivatives) .
- Crystal Packing : Substituent polarity dictates solubility; nitro groups reduce bioavailability despite enhancing stacking .
Advanced Functionalization: What radical-based strategies enable regioselective C-H bond modification?
Answer:
Emerging methods include:
- Photocatalytic C-S Bond Formation : Using eosin Y and DTBP under blue LED light for thiolation at C-3 .
- Metal-Free Selenylation : K₂S₂O₈-mediated radical generation with Se powder achieves C-2 selenylation in air .
- Mechanistic Insight : ESR spectroscopy confirms thiyl radical intermediates, guiding selectivity .
Biological Evaluation: What models are suitable for assessing anticancer activity of naphthalen-2-yl derivatives?
Answer:
For La23 (2-(naphthalen-2-yl)imidazo[1,2-a]pyridine derivative):
Computational Modeling: How can molecular docking predict GABA receptor binding of acetylated derivatives?
Answer:
Protocol from :
Protein Preparation : Retrieve GABA₀ receptor structure (PDB: 6HUP).
Ligand Docking : Use AutoDock Vina with AMBER force fields; prioritize poses with H-bonds to Arg87 and π-stacking to Phe200 .
Validation : Compare with known agonists (e.g., zolpidem) for RMSD < 2.0 Å .
MD Simulations : 100 ns trajectories assess binding stability (e.g., RMSF < 1.5 Å for C-3 acetyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
